{2H,3H-[1,4]dioxino[2,3-c]pyridin-7-yl}methanamine dihydrochloride
Overview
Description
{2H,3H-[1,4]dioxino[2,3-c]pyridin-7-yl}methanamine dihydrochloride is a chemical compound with the molecular formula C8H12Cl2N2O2 and a molecular weight of 239.1 g/mol . This compound is known for its versatile small molecule scaffold, making it valuable in various research and industrial applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of {2H,3H-[1,4]dioxino[2,3-c]pyridin-7-yl}methanamine dihydrochloride typically involves the reaction of appropriate precursors under controlled conditions.
Industrial Production Methods
Industrial production methods for this compound are not widely documented. it is likely that large-scale synthesis follows similar principles as laboratory synthesis, with optimizations for yield, purity, and cost-effectiveness .
Chemical Reactions Analysis
Types of Reactions
{2H,3H-[1,4]dioxino[2,3-c]pyridin-7-yl}methanamine dihydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed to modify the functional groups within the molecule.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are optimized based on the desired transformation .
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxidized derivatives, while substitution reactions can introduce new functional groups into the molecule .
Scientific Research Applications
{2H,3H-[1,4]dioxino[2,3-c]pyridin-7-yl}methanamine dihydrochloride has a wide range of scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a lead compound in drug discovery.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of {2H,3H-[1,4]dioxino[2,3-c]pyridin-7-yl}methanamine dihydrochloride involves its interaction with specific molecular targets and pathways. The exact molecular targets and pathways can vary depending on the context of its use. Generally, it may interact with enzymes, receptors, or other biomolecules to exert its effects .
Comparison with Similar Compounds
Similar Compounds
{2H,3H-[1,4]dioxino[2,3-c]pyridin-7-yl}methanamine: A closely related compound without the dihydrochloride salt form.
2,3-Dihydro-1,4-dioxino-2,3-b-pyridine: Another related compound with a similar dioxino-pyridine ring system.
Uniqueness
{2H,3H-[1,4]dioxino[2,3-c]pyridin-7-yl}methanamine dihydrochloride is unique due to its specific structural features and the presence of the dihydrochloride salt, which can influence its solubility, stability, and reactivity compared to similar compounds .
Properties
IUPAC Name |
2,3-dihydro-[1,4]dioxino[2,3-c]pyridin-7-ylmethanamine;dihydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10N2O2.2ClH/c9-4-6-3-7-8(5-10-6)12-2-1-11-7;;/h3,5H,1-2,4,9H2;2*1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PXOFOFFWRZANIZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=C(O1)C=C(N=C2)CN.Cl.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12Cl2N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.10 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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